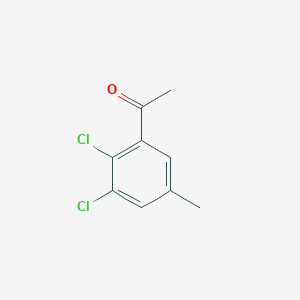
2',3'-Dichloro-5'-methylacetophenone
Overview
Description
2',3'-Dichloro-5'-methylacetophenone is a useful research compound. Its molecular formula is C9H8Cl2O and its molecular weight is 203.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2',3'-Dichloro-5'-methylacetophenone (DCMAP) is an organic compound with the molecular formula C₉H₈Cl₂O, characterized by a phenyl ring with dichloro and methyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity and interactions with various biological targets.
Chemical Structure and Properties
The structure of DCMAP features:
- Chlorine Atoms : Positioned at the 2' and 3' positions relative to the carbonyl group.
- Methyl Group : Located at the 5' position.
This arrangement enhances its reactivity and biological properties, making it a subject of interest in various fields of research, particularly in drug design and development.
Cytotoxicity
DCMAP has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds with similar structural motifs can interact with enzymes and receptors, influencing their biological pathways. For instance, studies have shown that DCMAP exhibits significant cytotoxicity against mouse renal carcinoma (Renca) and transformed human T-lymphocyte (Jurkat) cell lines. The cytotoxicity levels were comparable to or greater than standard chemotherapeutic agents like 5-fluorouracil .
The mechanism by which DCMAP exerts its biological effects is believed to involve:
- Enzyme Interaction : DCMAP may inhibit specific enzymes that are crucial for cancer cell survival.
- Receptor Modulation : The compound's structure allows it to bind to various receptors, modulating their activity and potentially leading to apoptosis in cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCMAP, a comparison with similar compounds is beneficial:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3',4'-Dichloro-5'-methylacetophenone | Similar dichloro and methyl substitutions | Variations in substitution pattern |
| 2-Chloroacetophenone | Contains only one chlorine atom | Simpler structure |
| 4-Methylacetophenone | Lacks halogen substituents | Focuses on methyl substitution |
| 2',6'-Dichloroacetophenone | Contains dichloro substitutions | Different positions for halogens |
The presence of multiple halogens in DCMAP enhances its chemical reactivity and biological interactions compared to its analogs.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various Mannich bases derived from acetophenones, DCMAP was found to possess higher cytotoxicity than several reference drugs when tested against Jurkat cells. This suggests its potential as a lead compound in anticancer drug development .
- AI-Based Drug Discovery : Recent advancements in artificial intelligence have enabled researchers to predict the bioactivity of compounds like DCMAP by assessing their binding affinity to target proteins. Tools such as DeepDTA have shown promise in evaluating the therapeutic efficacy of such compounds, indicating a growing trend towards computational approaches in drug discovery .
Properties
IUPAC Name |
1-(2,3-dichloro-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-5-3-7(6(2)12)9(11)8(10)4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDTFFHDVALNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















